molecular formula C13H16N2O B8527296 4-(3,5-Diethylpyrazol-1-yl)phenol

4-(3,5-Diethylpyrazol-1-yl)phenol

Cat. No.: B8527296
M. Wt: 216.28 g/mol
InChI Key: XQBWRPABUUWXLV-UHFFFAOYSA-N
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Description

4-(3,5-Diethylpyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with two ethyl groups at the 3- and 5-positions, linked to a phenol moiety at the para position.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(3,5-diethylpyrazol-1-yl)phenol

InChI

InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-5-7-13(16)8-6-12/h5-9,16H,3-4H2,1-2H3

InChI Key

XQBWRPABUUWXLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2=CC=C(C=C2)O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Core Structure Substituents Key Properties
4-(3,5-Diethylpyrazol-1-yl)phenol Pyrazole + phenol 3,5-Diethyl on pyrazole High lipophilicity; moderate aqueous solubility due to phenol group
Thiazole derivatives () Thiazole + triazole 4-Chlorophenyl/4-fluorophenyl Halogen substituents increase molecular weight; fluorophenyl enhances planarity
Pareek’s pyrazolines () Pyrazoline + methyl groups 3-Methyl, 5-methyl Lower steric hindrance; higher water solubility than diethyl analogs
Natural phenolics () Phenol ethers p-Hydroxybenzyl ethyl ether Smaller molecular size; high polarity due to ether and hydroxyl groups

Key Observations :

  • Diethyl vs. Methyl Substituents: The diethyl groups in 4-(3,5-Diethylpyrazol-1-yl)phenol increase steric bulk compared to methyl-substituted pyrazolines, reducing solubility in polar solvents but enhancing lipid bilayer penetration .
  • Halogen vs. Alkyl Substituents : Thiazole derivatives with fluorophenyl groups () exhibit stronger intermolecular interactions (e.g., halogen bonding) compared to alkyl-substituted pyrazoles, affecting crystallinity and melting points .
  • Phenol Group Reactivity: The para-positioned phenol in the target compound enables stronger hydrogen bonding than ortho-substituted analogs, as seen in natural phenolic ethers () .

Limitations and Contradictions

  • Data Gaps: Direct studies on 4-(3,5-Diethylpyrazol-1-yl)phenol are scarce, necessitating extrapolation from structural analogs.
  • Crystallographic Variability : highlights isostructural thiazole derivatives, but steric effects from diethyl groups in the target compound may disrupt similar packing arrangements .

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